molecular formula C13H10ClNO B1453252 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone CAS No. 1216474-77-9

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

Cat. No. B1453252
M. Wt: 231.68 g/mol
InChI Key: YBJLYPBXQIKGHV-UHFFFAOYSA-N
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Description

“1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone” is a chemical compound with the molecular formula C13H10ClNO . It has a molecular weight of 231.68 .


Molecular Structure Analysis

The InChI code for “1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone” is 1S/C13H10ClNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3 . This indicates that the molecule consists of a pyridine ring attached to a chlorophenyl group and an ethanone group.


Physical And Chemical Properties Analysis

“1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone” has a molecular weight of 231.68 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

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Application in Nonlinear Optics

  • Summary of the Application: This compound has been studied for its significant electro-optic properties . It has potential applications in optoelectronic device fabrications .
  • Methods of Application or Experimental Procedures: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established . The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level . Second and third harmonic generation studies were conducted at five different characteristic wavelengths .
  • Results or Outcomes: The static and dynamic polarizability were found to be many-fold higher than that of urea . The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

Potential Anti-Tubercular Agents

  • Summary of the Application: Certain novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results or Outcomes: The outcomes of these studies are not specified in the available information .

Biological Potential of Indole Derivatives

  • Summary of the Application: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Results or Outcomes: The outcomes of these studies are not specified in the available information .

properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9(16)11-4-7-13(15-8-11)10-2-5-12(14)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJLYPBXQIKGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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